N-Boc-1-amino-1-cyclopentanemethanol (CAS 174889-22-6) is a conformationally restricted, Boc-protected beta-amino alcohol featuring a gem-disubstituted cyclopentane ring. It serves as a critical building block for synthesizing spirocyclic scaffolds, peptidomimetics, and conformationally constrained active pharmaceutical ingredients (APIs) [1]. The presence of the tert-butyloxycarbonyl (Boc) group ensures orthogonal compatibility with standard peptide coupling and multi-step synthetic protocols, while the pre-reduced hydroxymethyl moiety eliminates the need for hazardous on-site reduction of corresponding amino acids . Its high solubility in organic solvents and stability under basic conditions make it a highly processable intermediate for both discovery chemistry and scalable manufacturing[2].
Substituting N-Boc-1-amino-1-cyclopentanemethanol with its unprotected counterpart (1-amino-1-cyclopentanemethanol) or linear analogs fundamentally compromises synthetic viability [1]. Unprotected variants lack organic solubility and require additional, yield-reducing protection steps before participating in selective O-alkylation or oxidation. Conversely, substituting with the unreduced precursor, N-Boc-1-aminocyclopentanecarboxylic acid (Boc-cycloleucine), forces procurement teams to accommodate hazardous, scale-limiting reduction steps using lithium aluminum hydride or borane reagents [2]. Furthermore, linear beta-amino alcohols fail to provide the necessary Thorpe-Ingold effect, drastically reducing the thermodynamic favorability of downstream spirocyclization and eliminating the conformational rigidity required for high-affinity target binding in medicinal chemistry [1].
Procuring pre-reduced N-Boc-1-amino-1-cyclopentanemethanol directly bypasses the need to reduce N-Boc-1-aminocyclopentanecarboxylic acid (Boc-cycloleucine). In standard laboratory protocols, reducing this sterically hindered carboxylic acid requires excess borane-THF or mixed anhydride/NaBH4 activation, which typically yields 65-80% of the target alcohol while generating significant hydrogen gas and boron/aluminum waste [1]. By sourcing the pre-reduced alcohol (CAS 174889-22-6), process chemists achieve an immediate 100% effective yield for this synthetic node, eliminating a highly exothermic, scale-limiting unit operation and streamlining downstream processing [2].
| Evidence Dimension | Process yield and hazardous reagent dependency |
| Target Compound Data | 100% step yield (ready-to-use), 0 equivalents of hydride reagents required |
| Comparator Or Baseline | N-Boc-1-aminocyclopentanecarboxylic acid (requires 2-3 eq BH3 or LiAlH4, typical isolated yield ~75%) |
| Quantified Difference | ~25% yield recovery and complete elimination of pyrophoric hydride handling |
| Conditions | Scale-up synthesis of spirocyclic building blocks |
Bypassing the reduction of sterically hindered amino acids removes a major safety bottleneck and improves overall throughput in API manufacturing.
The gem-disubstituted cyclopentyl ring in N-Boc-1-amino-1-cyclopentanemethanol provides a pronounced Thorpe-Ingold effect, which is critical for downstream cyclization (e.g., forming spiro-oxazolidinones or spiro-pyrrolidines). Compared to linear analogs like N-Boc-2-aminoethanol, the restricted bond angle of the cyclopentane ring compresses the reactive amino and hydroxyl-derived centers, accelerating intramolecular cyclization rates [2]. In the synthesis of spiro-cyclopentyl analogues for triple SGLT1/SGLT2/DPP4 inhibitors, this structural pre-organization allows for efficient four-step conversion to the complex spirocycle, a sequence that suffers from competitive intermolecular side reactions and low yields when attempted with unconstrained linear precursors [1].
| Evidence Dimension | Intramolecular cyclization efficiency |
| Target Compound Data | High cyclization yield (efficient spirocycle formation) due to gem-dialkyl effect |
| Comparator Or Baseline | N-Boc-2-aminoethanol (linear analog, prone to intermolecular oligomerization) |
| Quantified Difference | Significant enhancement in cyclization rate and target spirocycle yield |
| Conditions | Synthesis of spiro-cyclopentyl medicinal chemistry linkers |
Sourcing the cyclopentyl-constrained building block is mandatory for achieving viable yields in the synthesis of complex spirocyclic APIs.
N-Boc-1-amino-1-cyclopentanemethanol exhibits excellent solubility in standard organic solvents (DCM, DMF, EtOAc) compared to its unprotected counterpart, 1-amino-1-cyclopentanemethanol . The unprotected amino alcohol exists predominantly as a highly polar species, making aqueous extraction highly inefficient. The presence of the Boc group shifts the LogP to a lipophilic range, allowing for >95% recovery during standard aqueous workups . Furthermore, the Boc group provides essential orthogonal protection, enabling selective functionalization of the primary alcohol (e.g., Swern oxidation to the aldehyde) without competitive N-alkylation, saving at least two synthetic steps compared to sourcing the unprotected amine [1].
| Evidence Dimension | Organic solvent extractability and chemoselectivity |
| Target Compound Data | >95% organic recovery, complete N-protection during O-functionalization |
| Comparator Or Baseline | Unprotected 1-amino-1-cyclopentanemethanol (poor organic partition, requires in-situ protection) |
| Quantified Difference | Elimination of an extra protection step and near-quantitative organic extraction |
| Conditions | Standard aqueous workup and selective alcohol functionalization |
Procuring the pre-protected Boc derivative saves synthetic steps, drastically simplifies purification, and prevents material loss during standard organic extractions.
Ideal for generating spiro-cyclopentyl linkers and scaffolds, such as those used in advanced SGLT1/SGLT2/DPP4 triple inhibitors, where the gem-disubstitution provides necessary conformational rigidity and accelerates cyclization [1].
Procured as a raw material in process chemistry to bypass the hazardous and low-yielding reduction of Boc-cycloleucine, enabling safer and more efficient scale-up of cyclopentane-fused heterocycles without handling pyrophoric hydrides [2].
Serves as a sterically demanding beta-amino alcohol building block for incorporating non-natural residues into peptide sequences, enhancing proteolytic stability and target binding affinity through structural pre-organization [3].
Irritant